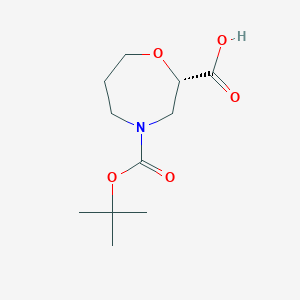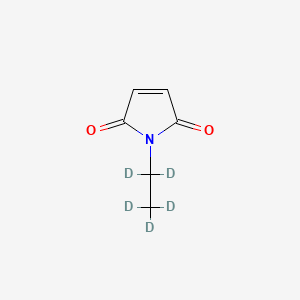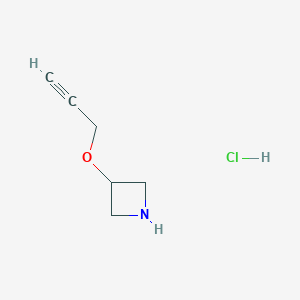
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate (TBFAP) is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. TBFAP has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5) and has been studied for its potential in the treatment of cardiovascular diseases, inflammation, and cancer. TBFAP has also been studied for its potential use in the development of novel drug delivery systems and its use as a research tool in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been studied for its potential applications in a variety of scientific fields. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been studied for its potential in the treatment of cardiovascular diseases, inflammation, and cancer. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has also been studied for its potential use in the development of novel drug delivery systems and its use as a research tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate is related to its ability to inhibit phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate binds to the active site of PDE5 and inhibits its activity, leading to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate are related to its ability to inhibit phosphodiesterase 5 (PDE5). Inhibition of PDE5 by tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate leads to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has also been found to possess anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate for laboratory experiments is its ability to inhibit phosphodiesterase 5 (PDE5). Inhibition of PDE5 by tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate leads to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose. This makes tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate a useful tool for studying the effects of cGMP on various biochemical and physiological processes. However, tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate is a relatively new compound and its effects on other biochemical and physiological processes have not been extensively studied.
Zukünftige Richtungen
The potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate include further investigation into its effects on various biochemical and physiological processes, its potential use in the development of novel drug delivery systems, and its use as a research tool in drug discovery and development. Additionally, further research is needed to elucidate the exact mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate and to determine its potential for use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-12-9-18(8-11-20,10-13-21)14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLXCGJWSSGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)



![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)



![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
